molecular formula C22H17N5O4 B2524410 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712296-14-5

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2524410
CAS No.: 712296-14-5
M. Wt: 415.409
InChI Key: VUXQMGTXYXGBFM-UHFFFAOYSA-N
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Description

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H17N5O4 and its molecular weight is 415.409. The purity is usually 95%.
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Biological Activity

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound belonging to the pyrano[3,2-c]pyridine derivatives. Its unique structure incorporates several functional groups, including an amino group, a nitro group, and a carbonitrile group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C21H20N4O4C_{21}H_{20}N_4O_4 with a molecular weight of approximately 396.41 g/mol. Its structure features a pyridine ring fused with a pyran ring, which enhances its reactivity and interaction with biological targets. The presence of the nitrophenyl group is particularly significant as it may influence the compound's pharmacological properties.

Preliminary studies suggest that the biological activity of this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases or proteases that are crucial for cell signaling and survival.
  • Anticancer Activity : There is evidence indicating that this compound can impede cell proliferation by targeting critical pathways involved in cancer progression.
  • Antimicrobial Properties : Its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes suggests potential applications in treating infections.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Organism Outcome Reference
AnticancerVarious cancer cell linesSignificant reduction in cell viability
AntimicrobialGram-positive and Gram-negative bacteriaInhibition of growth (MIC values reported)
Enzyme inhibitionKinases/proteasesModulation of activity leading to disrupted signaling pathways

Case Studies

Several studies have explored the biological activities of related compounds or derivatives:

  • Anticancer Studies : A study demonstrated that derivatives similar to 2-amino-7-methyl-4-(3-nitrophenyl) exhibited varying degrees of anticancer activity against Caco-2 cells, with some achieving over 50% viability reduction compared to controls (p < 0.001) .
  • Antimicrobial Efficacy : Research indicated that compounds with similar structures showed potent antimicrobial activity against multi-drug resistant strains such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) ranging from 1 µg/mL to 16 µg/mL .

Synthesis and Development

The synthesis of this compound typically involves multi-component reactions and can be optimized using techniques such as microwave-assisted synthesis to improve yield and efficiency while adhering to green chemistry principles. The synthetic routes often allow for modifications that enhance biological activity or alter pharmacokinetic properties.

Properties

IUPAC Name

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4/c1-13-8-18-20(22(28)26(13)12-14-4-3-7-25-11-14)19(17(10-23)21(24)31-18)15-5-2-6-16(9-15)27(29)30/h2-9,11,19H,12,24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXQMGTXYXGBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N1CC4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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